molecular formula C7H4ClF3O B042345 2-Chloro-5-(trifluoromethyl)phenol CAS No. 40889-91-6

2-Chloro-5-(trifluoromethyl)phenol

Cat. No. B042345
CAS RN: 40889-91-6
M. Wt: 196.55 g/mol
InChI Key: SUIZARUATMVYRT-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)phenol is an organic compound that serves as a building block in organic chemistry . It has a molecular formula of C7H4ClF3O and a molecular weight of 196.55 . It is a yellow liquid in its physical state .


Synthesis Analysis

This compound is used as a chemical reagent in the synthesis of aryloxy oxo pyrimidinone, which displays ALK-selective inhibition . It is also used in the preparation of novel antidepressants .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(trifluoromethyl)phenol consists of a phenol group attached to a chloro and trifluoromethyl group . The presence of these groups contributes to its unique chemical properties.


Chemical Reactions Analysis

2-Chloro-5-(trifluoromethyl)phenol is used as a reagent in various chemical reactions. For instance, it is used in the synthesis of aryloxy oxo pyrimidinone . More research is needed to fully understand the scope of its reactivity.


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 171.3±0.0 °C at 760 mmHg, and a flash point of 46.1±0.0 °C . It has a refractive index of 1.482 and a molar refractivity of 38.0±0.3 cm3 . It has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

Organic Building Block

“2-Chloro-5-(trifluoromethyl)phenol” is an organic building block . Organic building blocks are used in the synthesis of complex organic compounds. They serve as the starting materials in synthetic chemistry for the construction of organic compounds such as pharmaceuticals, polymers, dyes, and many other chemical products.

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines are important compounds in medicinal chemistry and agrochemicals. “2-Chloro-5-(trifluoromethyl)phenol” can be used as a building block in the synthesis of trifluoromethylpyridines .

Synthesis of Fluorinated Pharmaceuticals

Fluorinated compounds have a significant presence in the realm of pharmaceuticals. The trifluoromethyl group in “2-Chloro-5-(trifluoromethyl)phenol” can be used in the synthesis of fluorinated pharmaceuticals .

Synthesis of Liquid Crystals

Liquid crystals are used in a wide range of applications, from LCD screens to thermometers. The unique properties of “2-Chloro-5-(trifluoromethyl)phenol” make it a potential candidate for the synthesis of liquid crystals .

Synthesis of Polymers

Polymers have a wide range of applications, from packaging materials to high-tech parts in electronics. “2-Chloro-5-(trifluoromethyl)phenol” can be used in the synthesis of polymers .

Synthesis of Dyes

Dyes are used in a variety of industries, including textiles, plastics, food, and cosmetics. “2-Chloro-5-(trifluoromethyl)phenol” can be used in the synthesis of dyes .

Safety and Hazards

2-Chloro-5-(trifluoromethyl)phenol is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper protective measures should be taken while handling this compound .

Future Directions

The future directions of 2-Chloro-5-(trifluoromethyl)phenol research could involve its use in the synthesis of novel antidepressants and other pharmaceutical compounds. Its trifluoromethyl group is of particular interest due to its potential to enhance the biological activity of organic compounds .

Relevant Papers There are several relevant papers and documents related to 2-Chloro-5-(trifluoromethyl)phenol, which provide more detailed information about its properties, uses, and safety data .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIZARUATMVYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193884
Record name Phenol, 2-chloro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)phenol

CAS RN

40889-91-6
Record name Phenol, 2-chloro-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040889916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-chloro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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